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Compound of Interest

Compound Name: 2-Chloroquinoline-4-carboxamide

CAS No.: 4295-16-3

Cat. No.: B1348628

Get Quote

Executive Summary: The "Privileged" Scaffold
In the landscape of medicinal chemistry, 2-chloroquinoline-4-carboxamide represents a

"privileged structure"—a molecular framework capable of providing ligands for diverse

biological targets. Unlike simple quinolines, this specific scaffold offers a dual-modality

reactivity profile: the electrophilic C2-chlorine atom allows for rapid diversification via

nucleophilic aromatic substitution (

), while the C4-carboxamide provides a rigid hydrogen-bonding motif critical for receptor
binding (e.g., NK3 receptors, PfEF2 inhibition).

This guide moves beyond basic database entries to provide a functional roadmap for

researchers utilizing this core in drug discovery. We analyze its synthesis, reactivity logic, and

handling protocols to ensure reproducible, high-yield application in the lab.

Physicochemical Identity & Precursor Profile
While the specific physical constants of the unsubstituted amide vary by crystalline form and

purity, the chemistry is best understood through its stable precursor, 2-chloroquinoline-4-
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carboxylic acid, and the parent heterocycle.

Table 1: Core Physicochemical Properties

Property
2-Chloroquinoline
(Core)

2-Chloroquinoline-
4-carboxylic acid
(Precursor)

2-Chloroquinoline-
4-carboxamide
(Target)

CAS Number 612-62-4 5467-57-2 Derivative Dependent

Molecular Weight 163.60 g/mol 207.61 g/mol 206.63 g/mol

Appearance White solid White to grey powder Off-white solid

Melting Point 38 °C ~244 °C (dec)
Typically >200 °C

(High crystallinity)

Solubility DCM, MeOH DMSO, Dilute Base
DMSO, DMF, Hot

EtOH

pKa (Calc) ~2.7 (N-ring) ~2.17 (Acid) ~15 (Amide NH)

Scientist’s Note: The high melting point of the acid and amide series suggests strong

intermolecular hydrogen bonding (dimer formation).[1] In synthesis, this often necessitates

polar aprotic solvents (DMF, DMSO) or high-temperature conditions for complete dissolution.[1]

Synthetic Architecture: The "Activation-Amidation"
Route
The most robust route to 2-chloroquinoline-4-carboxamide does not start from the quinoline

itself, but rather builds the ring via the Pfitzinger Reaction, followed by a critical chlorination-

activation sequence.

Mechanistic Pathway[4]
Ring Construction: Isatin condenses with pyruvate under basic conditions to form 2-

hydroxyquinoline-4-carboxylic acid.[1]

Dual Activation: Phosphorus oxychloride (
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) serves two roles: it converts the C2-hydroxyl (tautomeric lactam) to the C2-chloride and
converts the C4-carboxylic acid to the acid chloride.[1]

Amidation: The highly reactive acid chloride is quenched with ammonia to yield the final

carboxamide.[1]

Visualization: Synthetic Flow
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Figure 1: Step-wise synthetic pathway from Isatin to the target amide, highlighting the critical

dual-activation step.

Functionalization Logic: The "Soft Spot" Strategy
For drug development, the 2-chloroquinoline-4-carboxamide is rarely the endpoint. It is a

scaffold. The chemical logic relies on the electronic difference between the C2 and C4

positions.[1]

C2 Position (The "Soft Spot"): The ring nitrogen exerts an electron-withdrawing effect,

activating the C2-chlorine for

. This is the primary vector for introducing diversity (amines, alkoxides, thiols).[1]
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C4 Position (The Anchor): The carboxamide is generally stable but can be dehydrated to a

nitrile (using

or

) or hydrolyzed back to the acid.[1]

Visualization: Reactivity Map
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Figure 2: Reactivity map illustrating the orthogonal functionalization opportunities at C2

(substitution) and C4 (transformation).

Validated Experimental Protocol
Objective: Synthesis of 2-Chloroquinoline-4-carboxamide from 2-Chloroquinoline-4-

carboxylic acid. Scale: 10 mmol basis.

Materials
2-Chloroquinoline-4-carboxylic acid (2.08 g, 10 mmol)

Thionyl Chloride (

) (5.0 mL) or Oxalyl Chloride (1.2 eq) with DMF cat.[1]
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Ammonium Hydroxide (28%

aq) or Ammonia gas.[1]

Dichloromethane (DCM) (Anhydrous).[1]

Tetrahydrofuran (THF).[1]

Step-by-Step Methodology
Activation (Acid Chloride Formation):

In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), suspend the carboxylic acid (2.08 g) in dry DCM (20 mL).

Add Thionyl Chloride (5 mL) dropwise.[1] Caution: Gas evolution (

, HCl).

Reflux the mixture for 2-3 hours until the solid completely dissolves and gas evolution

ceases.

Evaporation: Remove solvent and excess

under reduced pressure.[1] Co-evaporate with dry toluene (2x) to ensure complete
removal of acidic vapors.[1] Result: Crude acid chloride (yellowish solid).[1]

Amidation:

Dissolve the crude acid chloride in dry THF (15 mL).

Cool the solution to 0°C in an ice bath.

Addition: Slowly add aqueous Ammonium Hydroxide (10 mL) or bubble dry

gas through the solution for 15 minutes.

Observation: A heavy precipitate will form immediately.[1]
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Workup & Purification:

Allow the reaction to warm to room temperature and stir for 1 hour.

Remove THF under reduced pressure.[1]

Dilute the residue with cold water (50 mL) and stir vigorously to dissolve inorganic salts (

).

Filtration: Filter the solid precipitate.[1] Wash with water (3x 20 mL) and cold diethyl ether

(to remove non-polar impurities).[1]

Drying: Dry in a vacuum oven at 50°C.

Validation Check:

TLC: Run in 5% MeOH/DCM. The product (

~0.[1]4) should be distinct from the starting acid (

< 0.1, streaks).[1]

Yield: Expected yield 85-95%.

Therapeutic Applications
The 2-chloroquinoline-4-carboxamide core is a validated pharmacophore in several high-

value therapeutic areas:

NK3 Receptor Antagonists (Schizophrenia):

Analogs of Osanetant utilize the quinoline-4-carboxamide backbone. The rigid amide bond

orients the bulky groups at C2 and C4 into the hydrophobic pockets of the Neurokinin-3

receptor.[1]

Antimalarial Agents:
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DDD107498 (a related quinoline-4-carboxamide) inhibits Plasmodium falciparum

translation elongation factor 2 (PfEF2).[1] The carboxamide hydrogen bonds with the

protein backbone, while the quinoline ring stacks with aromatic residues in the binding

site.

SIRT3 Inhibitors (Oncology):

Recent studies have identified 2-substituted quinoline-4-carboxylic acid derivatives as

potent inhibitors of Sirtuin-3, a target for acute myeloid leukemia (AML).

Safety & Handling (SDS Summary)
Hazards: The 2-chloro derivative is a skin and eye irritant (H315, H319).[1] The acid chloride

intermediate is corrosive and moisture-sensitive.[1]

Reactivity: Avoid contact with strong oxidizers.[1] The C2-chlorine can hydrolyze slowly in

strong boiling acid, releasing HCl.[1]

Disposal: Halogenated organic waste.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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